7-(6-oxo-6-(4-phenylpiperazin-1-yl)hexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
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Description
7-(6-oxo-6-(4-phenylpiperazin-1-yl)hexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a useful research compound. Its molecular formula is C25H28N4O4S and its molecular weight is 480.58. The purity is usually 95%.
BenchChem offers high-quality 7-(6-oxo-6-(4-phenylpiperazin-1-yl)hexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(6-oxo-6-(4-phenylpiperazin-1-yl)hexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Poly-ADP-ribose-polymerase (PARP) inhibitors have gained regulatory approval in oncology, particularly for tumors with homologous recombination repair deficiencies (such as BRCA mutations). These inhibitors prevent DNA repair, leading to cell death in cancer cells. While some PARP inhibitors have succeeded, others have faced challenges when combined with first-line chemotherapies due to overlapping hematological toxicities .
PARP Inhibition in Oncology
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 6-phenylpiperazine-1-carboxylic acid with 6-bromo-1-hexanethiol to form the intermediate, which is then reacted with 2-chloro-3,4-dihydro-2H-1,3-benzoxazine to form the final product.", "Starting Materials": [ "6-phenylpiperazine-1-carboxylic acid", "6-bromo-1-hexanethiol", "2-chloro-3,4-dihydro-2H-1,3-benzoxazine" ], "Reaction": [ "Step 1: Condensation of 6-phenylpiperazine-1-carboxylic acid with 6-bromo-1-hexanethiol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate.", "Step 2: Reaction of the intermediate with 2-chloro-3,4-dihydro-2H-1,3-benzoxazine in the presence of a base such as potassium carbonate (K2CO3) and a solvent such as dimethylformamide (DMF) to form the final product.", "Step 3: Purification of the final product by column chromatography or recrystallization." ] } | |
CAS RN |
688053-98-7 |
Molecular Formula |
C25H28N4O4S |
Molecular Weight |
480.58 |
IUPAC Name |
7-[6-oxo-6-(4-phenylpiperazin-1-yl)hexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C25H28N4O4S/c30-23(28-13-11-27(12-14-28)18-7-3-1-4-8-18)9-5-2-6-10-29-24(31)19-15-21-22(33-17-32-21)16-20(19)26-25(29)34/h1,3-4,7-8,15-16H,2,5-6,9-14,17H2,(H,26,34) |
InChI Key |
YVLAYYMJGPAEQA-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCCCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
solubility |
not available |
Origin of Product |
United States |
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